molecular formula C21H19ClN6O3 B11005016 2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

2-[1-(2-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide

Cat. No.: B11005016
M. Wt: 438.9 g/mol
InChI Key: VSEAPMNXFQDGQA-UHFFFAOYSA-N
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Description

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of imidazolidinyl and triazolyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the imidazolidinyl ring through the reaction of appropriate amines with carbonyl compounds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(2-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[4-(1H-1,2,4-TRIAZOL-1-YLMETHYL)PHENYL]ACETAMIDE is unique due to its specific combination of imidazolidinyl and triazolyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C21H19ClN6O3

Molecular Weight

438.9 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide

InChI

InChI=1S/C21H19ClN6O3/c22-17-4-2-1-3-15(17)11-28-20(30)18(26-21(28)31)9-19(29)25-16-7-5-14(6-8-16)10-27-13-23-12-24-27/h1-8,12-13,18H,9-11H2,(H,25,29)(H,26,31)

InChI Key

VSEAPMNXFQDGQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C(NC2=O)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4)Cl

Origin of Product

United States

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